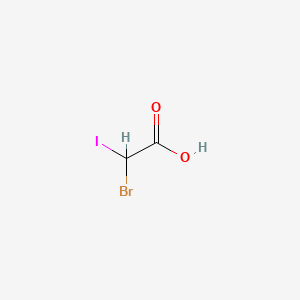

ブロモヨード酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoiodoacetic Acid is an organic compound with the molecular formula C2H2BrIO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is known for its instability at room temperature and its tendency to decompose. It is widely used in organic synthesis, particularly as a brominating and iodinating agent .

科学的研究の応用

Bromoiodoacetic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing bromine and iodine atoms into molecules.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pharmaceuticals, and rubber additives .

作用機序

Bromoiodoacetic Acid, also known as 2-Bromo-2-iodoacetic acid, is an organic compound that has been identified as a disinfection byproduct (DBP) in finished drinking waters . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Mode of Action

It is known to be used in organic synthesis, where it can act as a brominating and iodinating agent . This suggests that it may interact

生化学分析

Biochemical Properties

It is known that the toxicity of monohalogenated acetic acids increases with the mass of the halogen, following an order of iodoacetic acids > bromoacetic acids >> chloroacetic acids . This is related to their alkylating potential and the propensity of the halogen leaving group

Cellular Effects

It is known that compounds that contain an iodo-group, such as Bromoiodoacetic Acid, have enhanced mammalian cell cytotoxicity and genotoxicity as compared to their brominated and chlorinated analogues

準備方法

Synthetic Routes and Reaction Conditions: Bromoiodoacetic Acid is typically synthesized through a multi-step process. The common method involves the bromination of acetic acid followed by iodination. The reaction starts with the bromination of acetic acid in the presence of a catalyst like acetic acid itself. This is followed by the addition of sodium iodide to introduce the iodine atom. The final product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of Bromoiodoacetic Acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

化学反応の分析

Types of Reactions: Bromoiodoacetic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or esters.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It is commonly used in substitution reactions where the bromine or iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide or other nucleophiles are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acids .

類似化合物との比較

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetic acid

Comparison: Bromoiodoacetic Acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. Compared to chloroacetic acid, bromoacetic acid, and iodoacetic acid, it has higher reactivity and can participate in a broader range of chemical reactions. Its dual halogenation makes it particularly useful in synthetic chemistry .

特性

IUPAC Name |

2-bromo-2-iodoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXOVYMFHLFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718902 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-43-5 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is bromoiodoacetic acid considered a health concern?

A: Bromoiodoacetic acid exhibits significant in vitro cytotoxicity and genotoxicity in both bacterial and mammalian cell models. [, ] While its presence in drinking water is not currently regulated, research indicates it can damage DNA and disrupt normal cell function, potentially leading to adverse health outcomes. [] Further investigation is necessary to fully assess its long-term health risks.

Q2: How does the toxicity of bromoiodoacetic acid compare to other haloacetic acids?

A: Research shows that iodinated haloacetic acids, like bromoiodoacetic acid, are generally more cytotoxic and genotoxic than their brominated or chlorinated counterparts. [, ] This increased toxicity is attributed to the higher electrophilic reactivity of the iodine atom. [] Specifically, bromoiodoacetic acid demonstrates greater toxicity than dibromoacetic acid and chloroacetic acid in mammalian cell assays. []

Q3: Under what conditions is bromoiodoacetic acid formation in drinking water most likely?

A: Bromoiodoacetic acid formation is favored in water treatment plants employing chloramination for disinfection, particularly when source waters have elevated bromide and iodide levels. [] Shorter free chlorine contact times (< 1 min) have been associated with higher bromoiodoacetic acid concentrations, while longer contact times (> 45 min) result in lower levels. []

Q4: Are there analytical methods to detect bromoiodoacetic acid in water samples?

A: Yes, bromoiodoacetic acid can be identified and quantified in water samples using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and detection of different iodoacids based on their mass-to-charge ratios, enabling accurate measurement even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, endo- (9CI)](/img/new.no-structure.jpg)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)